

2-Methoxy-3-(trifluoromethyl)benzoic acid IUPAC name

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Compound of Interest

Compound Name:	2-Methoxy-3-(trifluoromethyl)benzoic acid
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A Technical Guide to **2-Methoxy-3-(trifluoromethyl)benzoic Acid**: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

2-Methoxy-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid of significant interest to the pharmaceutical and material science sectors. Its unique substitution pattern, featuring a methoxy group and a trifluoromethyl group positioned ortho and meta to a carboxylic acid, respectively, imparts a distinct combination of electronic and steric properties. These characteristics make it a valuable building block for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. The trifluoromethyl group is a well-established bioisostere that can enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the chemical's nomenclature, physicochemical properties, synthetic pathways, and spectroscopic characterization. Furthermore, it delves into its strategic application in drug discovery, highlighting its role as a molecular fragment in the design of targeted therapeutics.

Molecular Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational for research and development. The formal IUPAC name for the compound is **2-Methoxy-3-**

(trifluoromethyl)benzoic acid. Its structural and identifying information are summarized below.

Table 1: Chemical Identifiers for **2-Methoxy-3-(trifluoromethyl)benzoic acid**

Identifier	Value	Source
IUPAC Name	2-Methoxy-3-(trifluoromethyl)benzoic acid	-
CAS Number	119692-41-0	[1]
Molecular Formula	C ₉ H ₇ F ₃ O ₃	[1]
Molecular Weight	220.15 g/mol	[1]
Canonical SMILES	COC1=C(C=CC=C1C(F)(F)F)C(=O)O	[2]
InChIKey	COVAZHQHYXQLOT-UHFFFAOYSA-N	[2]

The physicochemical properties of a compound govern its behavior in both chemical and biological systems. While experimental data for this specific isomer is not broadly published, properties can be predicted or inferred from related structures.

Table 2: Physicochemical Properties of **2-Methoxy-3-(trifluoromethyl)benzoic acid**

Property	Value (Predicted/Inferred)	Significance in Drug Discovery
Monoisotopic Mass	220.03473 Da	[2]
XlogP	2.3	[2]
pKa	~3.0 (inferred)	Influences ionization state at physiological pH, affecting solubility and cell permeability.
Melting Point	Not available. Isomers like 3-(trifluoromethyl)benzoic acid melt at 104-106 °C.	Purity assessment and formulation considerations.
Boiling Point	Not available. Isomers like 2-(trifluoromethyl)benzoic acid boil at 247 °C. [3]	Purification and stability assessment.

The Strategic Role of the Trifluoromethyl Group in Medicinal Chemistry

The incorporation of fluorine, and particularly the trifluoromethyl (-CF₃) group, into drug candidates is a cornerstone of modern medicinal chemistry. The -CF₃ group is prized for its ability to modulate a molecule's properties in several beneficial ways:

- Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes). This can increase a drug's half-life and bioavailability.[\[4\]](#)
- Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and reach its intended biological target.[\[4\]](#)
- Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the -CF₃ group can significantly lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH.

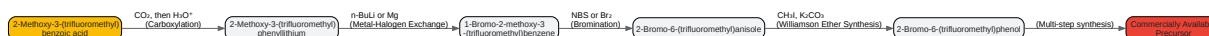
- Improved Binding Affinity: The $-CF_3$ group can participate in favorable, non-covalent interactions with protein targets, such as dipole-dipole and hydrophobic interactions, thereby increasing binding potency.

In **2-methoxy-3-(trifluoromethyl)benzoic acid**, the powerful inductive effect of the $-CF_3$ group at the 3-position enhances the acidity of the carboxylic acid at the 1-position, while the methoxy group at the 2-position influences the local electronic environment and conformation of the molecule. This unique combination makes it a desirable scaffold for exploring structure-activity relationships (SAR) in drug discovery programs.[4]

Synthesis and Reactivity

While a specific, peer-reviewed synthesis for **2-methoxy-3-(trifluoromethyl)benzoic acid** is not readily available in the literature, a plausible synthetic route can be proposed based on established organometallic and aromatic chemistry principles. A potential pathway could begin from a commercially available substituted trifluoromethyl aniline or phenol.

A hypothetical retrosynthetic analysis suggests that the target molecule could be constructed via the carboxylation of a suitable organometallic intermediate.



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Caption: A plausible synthetic workflow for **2-Methoxy-3-(trifluoromethyl)benzoic acid**.

Reactivity: The molecule possesses three key reactive sites:

- Carboxylic Acid: Can undergo standard reactions like esterification, amidation (e.g., via an acyl chloride intermediate), and reduction to a primary alcohol.
- Aromatic Ring: The ring is moderately deactivated to electrophilic aromatic substitution due to the electron-withdrawing $-CF_3$ and $-COOH$ groups. However, the methoxy group is an ortho-, para-director, potentially allowing for substitution at the 4- or 6-positions under forcing conditions.

- **Methoxy Group:** Can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding phenol.

Spectroscopic and Analytical Characterization

The structure of **2-methoxy-3-(trifluoromethyl)benzoic acid** can be unequivocally confirmed using a combination of spectroscopic techniques. Below are the expected key features in its spectra.

Table 3: Predicted Spectroscopic Data for **2-Methoxy-3-(trifluoromethyl)benzoic acid**

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Carboxylic Acid (-COOH): A broad singlet, downfield (>10 ppm).- Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (~7.2-8.0 ppm), exhibiting coupling patterns (e.g., doublet of doublets, triplets) consistent with a 1,2,3-trisubstituted benzene ring.- Methoxy Protons (-OCH₃): A sharp singlet around 3.9-4.1 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (-C=O): Signal in the range of 165-170 ppm.- Aromatic Carbons (Ar-C): Six distinct signals, including carbons attached to the methoxy, trifluoromethyl, and carboxyl groups, with characteristic shifts. The carbon of the -CF₃ group will appear as a quartet due to C-F coupling.- Methoxy Carbon (-OCH₃): Signal around 55-60 ppm.
¹⁹ F NMR	A single, sharp signal for the three equivalent fluorine atoms of the -CF ₃ group.
IR Spectroscopy	<ul style="list-style-type: none">- O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.- C-F Stretches: Strong absorptions in the 1100-1350 cm⁻¹ region.
Mass Spectrometry	<ul style="list-style-type: none">- [M-H]⁻ (Negative ESI): An ion at m/z ≈ 219.03.- [M+H]⁺ (Positive ESI): An ion at m/z ≈ 221.04. <p>[2]</p>

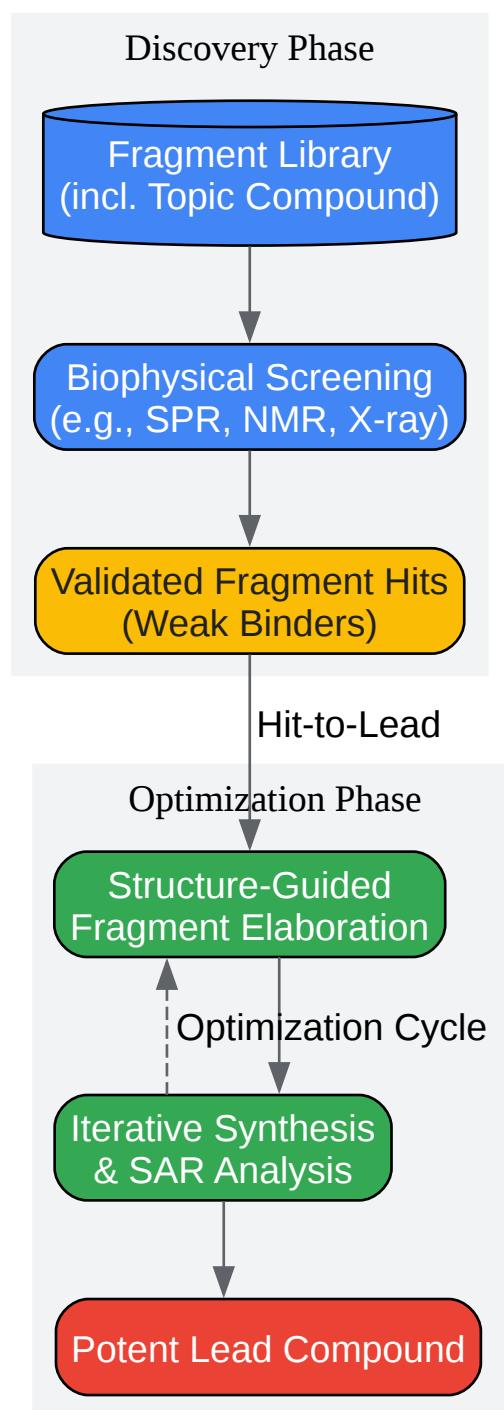
Note: Chemical shifts are approximate and depend on the solvent used.

Application in Drug Discovery and Development

2-Methoxy-3-(trifluoromethyl)benzoic acid is an ideal candidate for Fragment-Based Drug Discovery (FBDD), an approach that has successfully yielded multiple approved drugs.^[5] FBDD involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind to a biological target, albeit with low affinity.^[6] These initial hits serve as starting points for chemical elaboration into potent, selective, and drug-like leads.^[5]

The properties of this molecule align perfectly with the principles of FBDD:

- Low Molecular Weight: At ~220 g/mol, it fits well within the typical fragment space.
- Defined Vectors for Growth: The carboxylic acid provides a clear handle for synthetic modification (e.g., forming amides) to "grow" the fragment into unoccupied pockets of a target's binding site.
- High Sp^3 Character and 3D Shape: The combination of the planar ring with the tetrahedral CF_3 and methoxy groups provides a three-dimensional shape that can effectively sample protein surfaces.



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Caption: The role of a fragment like **2-methoxy-3-(trifluoromethyl)benzoic acid** in a typical FBDD workflow.

Exemplary Protocol: Fragment Screening via Surface Plasmon Resonance (SPR)

This protocol outlines how **2-methoxy-3-(trifluoromethyl)benzoic acid** could be used in a primary screen to identify fragments that bind to a hypothetical protein target, such as a kinase or a protease.

Objective: To identify binding of **2-methoxy-3-(trifluoromethyl)benzoic acid** to Protein-X using SPR.

Materials:

- Biacore T200 or similar SPR instrument.[\[5\]](#)
- CM5 sensor chip.
- Amine coupling kit (EDC, NHS, ethanolamine).
- Protein-X (target), >95% purity.
- **2-Methoxy-3-(trifluoromethyl)benzoic acid** (stock solution in DMSO, e.g., 100 mM).
- Running buffer (e.g., HBS-EP+, pH 7.4).

Methodology:

- Protein Immobilization: a. Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes. b. Inject Protein-X (at ~50 µg/mL in 10 mM acetate buffer, pH 5.0) over the activated surface until the desired immobilization level (~8000 Response Units) is reached. c. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. d. A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
- Fragment Screening: a. Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%. b. Inject the fragment solutions over the reference and protein-coated flow cells at a constant flow rate

(e.g., 30 μ L/min). c. Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU on the protein channel relative to the reference channel indicates binding. d. Include buffer-only injections periodically for double-referencing.

- Data Analysis: a. Subtract the reference channel data from the protein channel data. b. Plot the steady-state response (RU_eq) against the fragment concentration. c. Fit the data to a steady-state affinity model to determine the dissociation constant (K_D), which quantifies binding affinity. For fragments, K_D values are typically in the high micromolar to millimolar range.

Interpretation of Results: A confirmed, dose-dependent binding signal for **2-methoxy-3-(trifluoromethyl)benzoic acid** would validate it as a "hit." This hit would then be subjected to structural studies (e.g., X-ray crystallography) to understand its binding mode, providing a rational starting point for lead optimization.[\[7\]](#)

Safety and Handling

2-Methoxy-3-(trifluoromethyl)benzoic acid should be handled with standard laboratory precautions. As a substituted benzoic acid, it is expected to be an irritant.

- Hazard Classifications: May cause skin, eye, and respiratory irritation.[\[3\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[\[3\]](#)
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.
- Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

2-Methoxy-3-(trifluoromethyl)benzoic acid is more than just a chemical intermediate; it is a strategically designed building block for modern chemical and pharmaceutical research. The interplay between its methoxy, trifluoromethyl, and carboxylic acid functional groups provides a unique chemical tool for creating novel molecules with tailored properties. Its suitability as a molecular fragment makes it particularly valuable for fragment-based drug discovery.

campaigns, offering a robust starting point for the development of next-generation therapeutics. As the demand for compounds with enhanced pharmacological profiles continues to grow, the utility of well-designed, fluorinated scaffolds like this one will undoubtedly increase.

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